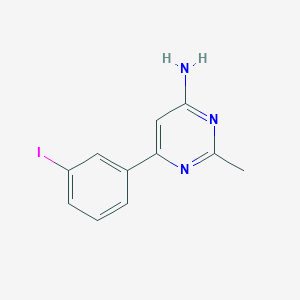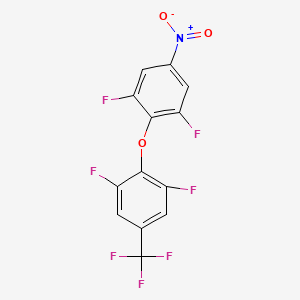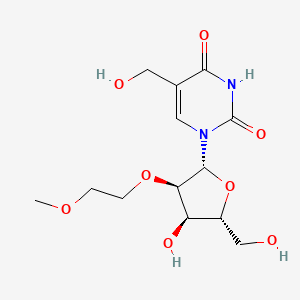
5-Hydroxymethyl-2'-o-(2-methoxyethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine is a purine nucleoside analogue. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
The synthesis of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine typically involves the modification of uridine derivatives. One common method includes the use of phosphoramidites as intermediates in the synthesis of oligonucleotides . The reaction conditions often involve the use of protective groups and specific reagents to ensure the selective modification of the uridine molecule. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Aplicaciones Científicas De Investigación
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with specific molecular targets and pathways involved in cell cycle regulation and DNA damage response .
Comparación Con Compuestos Similares
5-Hydroxymethyl-2’-O-(2-methoxyethyl)uridine is unique among purine nucleoside analogs due to its specific modifications, which enhance its biological activity. Similar compounds include:
2’-O-(2-Methoxyethyl)-5-methyluridine: Another uridine derivative used in oligonucleotide synthesis.
2’-O-(2-Methoxyethyl)uridine: A uridine derivative used as a building block for cross-linking oligonucleotides. These compounds share similar structural features but differ in their specific modifications and biological activities
Propiedades
Fórmula molecular |
C13H20N2O8 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9-,10-,12-/m1/s1 |
Clave InChI |
LPZQAPSGHLHAHJ-DNRKLUKYSA-N |
SMILES isomérico |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O |
SMILES canónico |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


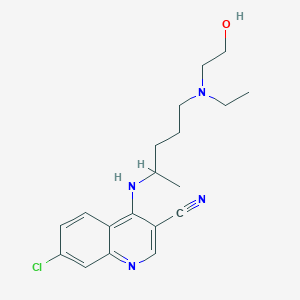
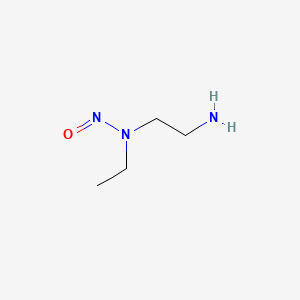
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
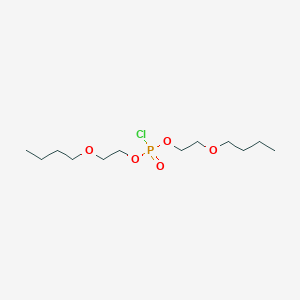
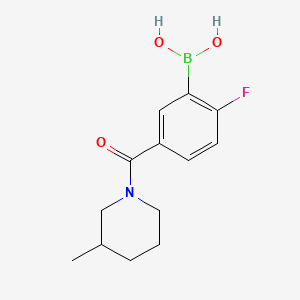
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)


